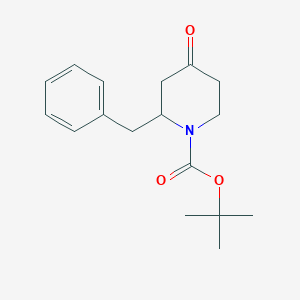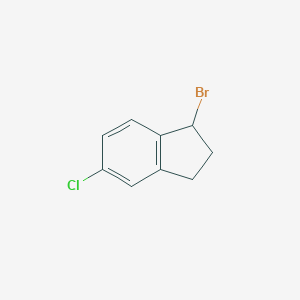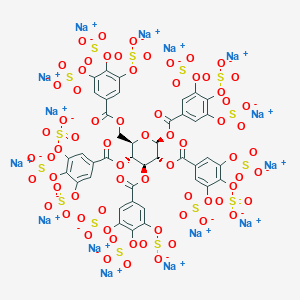
Sulfated pentagalloyl glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfated pentagalloyl glucose (SPG) is a natural polyphenolic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPG is a sulfated derivative of pentagalloyl glucose, which is found in various plants, including tea, grapes, and oak bark. SPG has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Sulfated pentagalloyl glucose is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase.
Biochemical and physiological effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of various inflammatory cells, including macrophages, neutrophils, and T cells. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfated pentagalloyl glucose has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and it has been shown to possess various biological activities. This compound can be easily modified to improve its biological activity and selectivity. However, there are also some limitations to using this compound in lab experiments. This compound is a complex compound that requires specialized equipment and techniques for its synthesis and analysis. This compound is also relatively unstable and can degrade over time, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of Sulfated pentagalloyl glucose. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including inflammatory diseases, neurodegenerative diseases, cardiovascular diseases, viral infections, and cancer. Another direction is to investigate the mechanisms of action of this compound and its interactions with various signaling pathways and enzymes. Further studies are also needed to optimize the synthesis and purification methods of this compound and to improve its stability and selectivity.
Métodos De Síntesis
Sulfated pentagalloyl glucose can be synthesized by the sulfation of pentagalloyl glucose using sulfur trioxide-pyridine complex as a sulfating agent. The reaction takes place under mild conditions and produces a high yield of this compound. The purity of the synthesized this compound can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
Sulfated pentagalloyl glucose has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative diseases, cardiovascular diseases, and cancer. This compound has been shown to possess antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV, influenza, and herpes. This compound has also been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Propiedades
| 179465-88-4 | |
Fórmula molecular |
C41H17Na15O71S15 |
Peso molecular |
2471.4 g/mol |
Nombre IUPAC |
pentadecasodium;[2,3-disulfonatooxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfonatooxybenzoyl)oxy]oxan-2-yl]methoxycarbonyl]phenyl] sulfate |
InChI |
InChI=1S/C41H32O71S15.15Na/c42-36(12-1-17(98-113(47,48)49)28(108-123(77,78)79)18(2-12)99-114(50,51)52)92-11-27-33(94-37(43)13-3-19(100-115(53,54)55)29(109-124(80,81)82)20(4-13)101-116(56,57)58)34(95-38(44)14-5-21(102-117(59,60)61)30(110-125(83,84)85)22(6-14)103-118(62,63)64)35(96-39(45)15-7-23(104-119(65,66)67)31(111-126(86,87)88)24(8-15)105-120(68,69)70)41(93-27)97-40(46)16-9-25(106-121(71,72)73)32(112-127(89,90)91)26(10-16)107-122(74,75)76;;;;;;;;;;;;;;;/h1-10,27,33-35,41H,11H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91);;;;;;;;;;;;;;;/q;15*+1/p-15/t27-,33-,34+,35-,41+;;;;;;;;;;;;;;;/m1.............../s1 |
Clave InChI |
LBWYLPIZCCOUQX-MWKYKVQMSA-A |
SMILES isomérico |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
pentakis(3,4,5-trihydroxybenzoate)-beta-D-glucopyranose hydrogen sulfate, sodium salt Y-ART 3 Y-ART-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
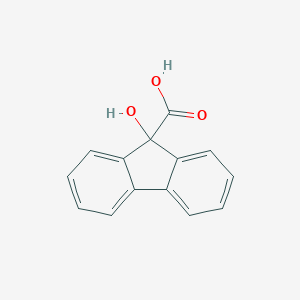

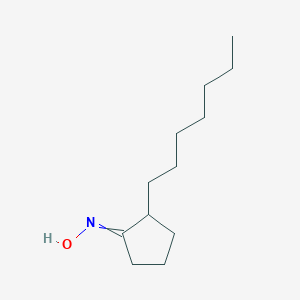
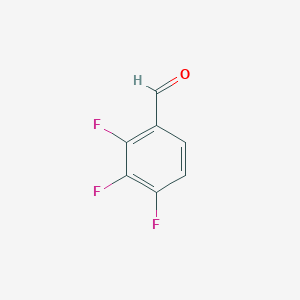

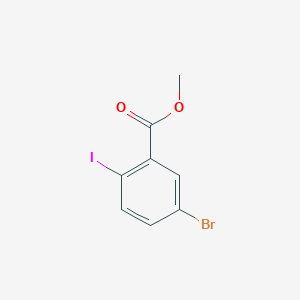
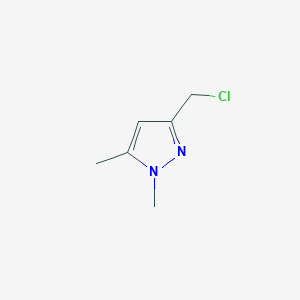
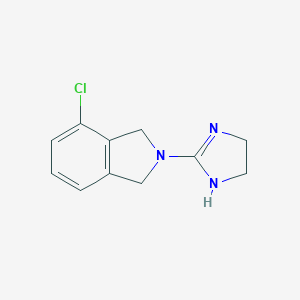
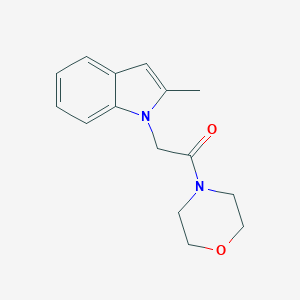
![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
